molecular formula C12H24N2O2 B3245552 Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester CAS No. 169750-92-9

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B3245552
CAS No.: 169750-92-9
M. Wt: 228.33 g/mol
InChI Key: NYYCZYNMSIYBIS-UHFFFAOYSA-N
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Description

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C12H23NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of pyrrolidine with ethyl chloroformate and tert-butyl carbamate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The process involves the following steps:

    Formation of the Intermediate: Pyrrolidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate ethyl-pyrrolidin-3-ylmethyl carbonate.

    Carbamate Formation: The intermediate is then reacted with tert-butyl carbamate under basic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester can be compared with other similar compounds, such as:

    (1-Benzyl-pyrrolidin-3-ylmethyl)-carbamic acid tert-butyl ester: This compound has a benzyl group instead of an ethyl group, which can affect its reactivity and biological activity.

    (Piperidin-3-ylmethyl) carbamic acid tert-butyl ester: This compound has a piperidine ring instead of a pyrrolidine ring, leading to differences in chemical properties and applications.

Properties

IUPAC Name

tert-butyl N-ethyl-N-(pyrrolidin-3-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-14(9-10-6-7-13-8-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYCZYNMSIYBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701159223
Record name Carbamic acid, ethyl(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169750-92-9
Record name Carbamic acid, ethyl(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169750-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, ethyl(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester
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Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester

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